7-Hydroxy-4-methyl-3-phenylcoumarin
Overview
Description
7-Hydroxy-4-methyl-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they are widely found in nature, particularly in plants.
Mechanism of Action
Target of Action
The primary targets of 7-Hydroxy-4-methyl-3-phenylcoumarin are the genes involved in aflatoxin biosynthesis, specifically aflD , aflK , aflQ , and aflR . These genes play a crucial role in the production of aflatoxins, potent carcinogens produced by certain molds .
Mode of Action
This compound interacts with its targets by downregulating the expression of the aflatoxin biosynthesis genes . This downregulation inhibits the production of aflatoxins, thereby exhibiting antifungal and antiaflatoxigenic activities .
Biochemical Pathways
The compound affects the aflatoxin biosynthesis pathway. By downregulating the expression of key genes in this pathway, it disrupts the production of aflatoxins . The downstream effects of this disruption include a decrease in the production of aflatoxins, which are harmful to both humans and animals .
Pharmacokinetics
Coumarin derivatives are generally known to undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver . This process forms more water-soluble compounds, which are readily excreted from the body in urine .
Result of Action
The result of the action of this compound is the inhibition of aflatoxin production. This leads to a decrease in the growth of Aspergillus flavus, a mold that produces aflatoxins . This inhibition is significant, as aflatoxins are potent carcinogens and pose a serious health risk .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-4-methyl-3-phenylcoumarin has been found to exhibit good biological activities . It interacts with various enzymes, proteins, and other biomolecules. For instance, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is synthesized by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and this could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This method includes the condensation of ethyl 3-oxobutanoate with resorcinol in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions, often at elevated temperatures, to yield the desired coumarin derivative .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by adjusting the molar ratios of reactants, reaction time, and temperature. The use of efficient catalysts and solvents can also enhance the yield and purity of the product. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the coumarin ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .
Scientific Research Applications
7-Hydroxy-4-methyl-3-phenylcoumarin has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound’s fluorescence properties make it useful for imaging and detecting biological molecules.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Industry: The compound is used in the development of dyes, optical materials, and as a component in various industrial processes
Comparison with Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 4-Methyl-7-oxy-glucoside coumarin
- 7-Hydroxymethyl carbamate
- Dalbergin
- Wedelolactone
Comparison: 7-Hydroxy-4-methyl-3-phenylcoumarin is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other similar compounds, it may exhibit different fluorescence characteristics, biological activities, and reactivity profiles. For example, while 7-Hydroxy-4-methylcoumarin is commonly used as a choleretic drug, this compound may have enhanced fluorescence properties and broader applications in scientific research .
Properties
IUPAC Name |
7-hydroxy-4-methyl-3-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-13-8-7-12(17)9-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDWZXAWHROHIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948447 | |
Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-23-9, 20050-76-4 | |
Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC63281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-4-methyl-3-phenylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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